21-Carboxy Dexamethasone
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Overview
Description
21-Carboxy Dexamethasone is a synthetic glucocorticoid derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressive agent. The compound is characterized by the presence of a carboxylic acid group at the 21st position of the dexamethasone molecule. This modification enhances its pharmacological properties, making it a valuable compound in various scientific and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Carboxy Dexamethasone typically involves the oxidation of dexamethasone at the 21st position to introduce the carboxylic acid group. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of potassium permanganate (KMnO4) in an aqueous medium, followed by acidification to yield the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 21-Carboxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
21-Carboxy Dexamethasone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: Employed in studies investigating the molecular mechanisms of glucocorticoid action.
Medicine: Utilized in the development of new anti-inflammatory and immunosuppressive therapies.
Industry: Applied in the formulation of pharmaceutical products and drug delivery systems
Mechanism of Action
The mechanism of action of 21-Carboxy Dexamethasone involves binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar pharmacological effects.
Triamcinolone Acetonide: A synthetic glucocorticoid used in the treatment of various inflammatory conditions .
Uniqueness: 21-Carboxy Dexamethasone is unique due to the presence of the carboxylic acid group at the 21st position, which enhances its pharmacokinetic and pharmacodynamic properties. This modification allows for more targeted and effective therapeutic applications compared to its parent compound and other similar glucocorticoids .
Properties
CAS No. |
84449-15-0 |
---|---|
Molecular Formula |
C22H27FO6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C22H27FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-16,25,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,19+,20+,21+,22+/m1/s1 |
InChI Key |
HJQXVITYEPBWQP-LODYHXIVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(=O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(=O)O)O)C)O)F)C |
Origin of Product |
United States |
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